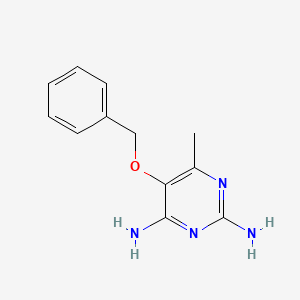

2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)-

CAS No.: 651359-42-1

Cat. No.: VC17301589

Molecular Formula: C12H14N4O

Molecular Weight: 230.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651359-42-1 |

|---|---|

| Molecular Formula | C12H14N4O |

| Molecular Weight | 230.27 g/mol |

| IUPAC Name | 6-methyl-5-phenylmethoxypyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C12H14N4O/c1-8-10(11(13)16-12(14)15-8)17-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H4,13,14,15,16) |

| Standard InChI Key | KFBJZFRMCYRXPQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=N1)N)N)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine ring substituted at positions 2 and 4 with amino groups, at position 6 with a methyl group, and at position 5 with a benzyloxy (phenylmethoxy) moiety. Its systematic IUPAC name is 5-(benzyloxy)-6-methylpyrimidine-2,4-diamine, with a molecular formula of and a molecular weight of 246.27 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.27 g/mol |

| Hydrogen Bond Donors | 4 (two NH groups) |

| Hydrogen Bond Acceptors | 5 (2 N, 2 NH, 1 O) |

| Rotatable Bonds | 3 (benzyloxy group) |

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 6-methyl-5-(phenylmethoxy)pyrimidine-2,4-diamine likely involves:

-

Mannich Reaction: A base-catalyzed condensation of guanidine derivatives with ketones or aldehydes to form the pyrimidine ring .

-

Nucleophilic Substitution: Introduction of the benzyloxy group via reaction of a 5-hydroxypyrimidine intermediate with benzyl bromide under alkaline conditions .

-

Functionalization: Methylation at position 6 using methyl iodide or dimethyl sulfate in the presence of a strong base .

Table 2: Hypothetical Synthesis Steps

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Predicted to be low (<1 mg/mL at 25°C) due to hydrophobic benzyloxy and methyl groups .

-

Thermal Stability: Decomposition likely occurs above 250°C, consistent with pyrimidine derivatives .

-

pKa Values:

Biological Activity and Mechanisms

Table 3: Comparative Activity of Analogues

Applications in Drug Development

Antibacterial Agents

The structural flexibility of 2,4-diaminopyrimidines allows for tuning against Gram-positive pathogens, particularly in overcoming efflux pump-mediated resistance . Modifications at positions 5 and 6 could enhance blood-brain barrier penetration for CNS infections.

Anticancer Scaffolds

DHFR inhibition is also relevant in oncology. Pyrimethamine derivatives (e.g., CAS 19085-09-7 ) have been repurposed for leukemia trials, indicating potential for structural optimization of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume